![molecular formula C11H16N2O2S B1355938 4-(Pyrrolidine-1-sulfonyl)-benzylamine CAS No. 784997-49-5](/img/structure/B1355938.png)
4-(Pyrrolidine-1-sulfonyl)-benzylamine
Overview
Description
4-(Pyrrolidine-1-sulfonyl)-benzylamine is a chemical compound that features a benzylamine group substituted with a pyrrolidine-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-sulfonyl)-benzylamine typically involves the reaction of benzylamine with pyrrolidine-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-sulfonyl)-benzylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzylamine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing pyrrolidine rings, including 4-(Pyrrolidine-1-sulfonyl)-benzylamine, exhibit potential anticancer properties. For instance, pyrrolidine derivatives have been investigated as inhibitors of the CXCR4 receptor, which is implicated in cancer metastasis. A study demonstrated that specific pyrrolidine compounds could effectively inhibit CXCR4, showcasing their potential as antimetastatic agents .
Neurological Disorders
Pyrrolidine derivatives are also being explored for their effects on neurological conditions. Certain analogs have shown promise as GlyT1 inhibitors, which are relevant in the treatment of schizophrenia and other cognitive disorders. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine structure can enhance potency and selectivity for GlyT1 inhibition .
Diabetes Management
Recent studies have highlighted the dual agonistic activity of pyrrolidine-based compounds at peroxisome proliferator-activated receptors (PPARα and PPARγ). Compounds similar to this compound have been shown to restore glucose metabolism and improve lipid profiles in diabetic models, indicating their potential utility in managing type 2 diabetes .
Synthesis and Structural Modifications
The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. Various methods have been reported for synthesizing pyrrolidine derivatives, including:
- Transition Metal-Catalyzed Reactions : These methods utilize transition metals to facilitate cyclization processes that yield pyrrolidine structures efficiently .
- Asymmetric Synthesis : Recent advances in asymmetric synthesis have allowed for the development of chiral pyrrolidines with improved biological activity profiles .
CXCR4 Antagonists
A notable case study involves the development of selective CXCR4 antagonists derived from pyrrolidine structures. One compound demonstrated an IC50 value of 79 nM against the CXCR4 receptor, indicating strong binding affinity and potential for further therapeutic exploration . In vivo studies confirmed its antimetastatic properties, supporting its candidacy for cancer treatment.
PPAR Agonists
Another significant investigation focused on pyrrolidine derivatives acting as dual PPAR agonists. Compounds tested showed low nanomolar EC50 values for both PPARα and PPARγ, with one compound effectively reducing fasting glucose levels in diabetic mice after oral administration . This highlights the therapeutic potential of these compounds in metabolic disorders.
Summary of Findings
The applications of this compound span various therapeutic areas, including oncology, neurology, and diabetes management. Its structural versatility allows for modifications that can enhance biological activity and selectivity. Ongoing research continues to explore its full potential as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)-benzylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The benzylamine group may also interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidine-1-sulfonyl)aniline: Similar structure but with an aniline group instead of a benzylamine group.
4-(Pyrrolidine-1-sulfonyl)-benzoic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
4-(Pyrrolidine-1-sulfonyl)-benzylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-(Pyrrolidine-1-sulfonyl)-benzylamine (CAS No. 784997-49-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the structural characteristics, mechanisms of action, and various biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a pyrrolidine ring attached to a sulfonyl group and a benzylamine moiety. This unique structure allows for diverse interactions with biological macromolecules, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its ability to form hydrogen bonds, which can enhance binding affinity to target proteins. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic processes.
- Receptor Modulation : It can influence receptor activity, affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound and related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including those with sulfonamide moieties. Results indicated that compounds similar to this compound showed remarkable inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 125 µg/mL .
- Antioxidant Potential : In vitro assays demonstrated that this compound exhibited significant antioxidant activity, outperforming some conventional antioxidants in scavenging free radicals .
- Anti-inflammatory Studies : Research indicated that compounds with similar structures could inhibit inflammatory responses in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- High Solubility : The compound is soluble in polar solvents, which may enhance its bioavailability.
- Stability : It remains stable under standard laboratory conditions but may degrade over prolonged exposure.
Properties
IUPAC Name |
(4-pyrrolidin-1-ylsulfonylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITKDGDSVDJQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588558 | |
Record name | 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784997-49-5 | |
Record name | 1-[4-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(1-PYRROLIDINYLSULFONYL)PHENYL]METHANAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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